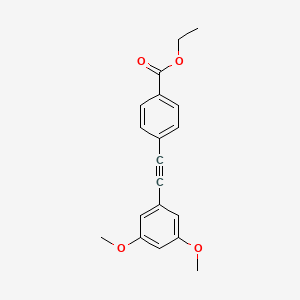
Ethyl 4-((3,5-dimethoxyphenyl)ethynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((3,5-dimethoxyphenyl)ethynyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 3,5-dimethoxyphenyl group through an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3,5-dimethoxyphenyl)ethynyl)benzoate typically involves a multi-step process. One common method includes the following steps:
Synthesis of 3,5-dimethoxyphenylacetylene: This can be achieved through the Sonogashira coupling reaction between 3,5-dimethoxyiodobenzene and ethynyltrimethylsilane, followed by deprotection of the trimethylsilyl group.
Synthesis of Ethyl 4-bromobenzoate: This involves the esterification of 4-bromobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Coupling Reaction: The final step involves the coupling of 3,5-dimethoxyphenylacetylene with Ethyl 4-bromobenzoate using a palladium catalyst under Sonogashira coupling conditions.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3,5-dimethoxyphenyl)ethynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethylene or ethane derivatives.
Substitution: Formation of halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Ethyl 4-((3,5-dimethoxyphenyl)ethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-((3,5-dimethoxyphenyl)ethynyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-((3,5-dimethoxyphenyl)ethynyl)benzoate can be compared with similar compounds such as:
Ethyl 4-((3,5-dimethylphenyl)ethynyl)benzoate: Similar structure but with methyl groups instead of methoxy groups.
Ethyl 4-((3,5-dihydroxyphenyl)ethynyl)benzoate: Similar structure but with hydroxy groups instead of methoxy groups.
This compound: Similar structure but with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 4-[2-(3,5-dimethoxyphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C19H18O4/c1-4-23-19(20)16-9-7-14(8-10-16)5-6-15-11-17(21-2)13-18(12-15)22-3/h7-13H,4H2,1-3H3 |
InChI Key |
VKLHEAZNWCHPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















